1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one is a research compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one typically involves the reaction of morpholine with 1H-pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 1H-pyrazole and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or pyrazolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications, including:
Antibacterial Activity: The compound and its derivatives have shown significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Catalysis: Morpholine derivatives, including this compound, are used as catalysts in organic synthesis, promoting various chemical reactions.
Corrosion Inhibition: The compound has been studied for its potential as a corrosion inhibitor for metals, particularly in acidic environments.
DNA Binding and Cytotoxicity: Research has explored the compound’s ability to bind to DNA and its cytotoxic effects on cancer cell lines, making it a potential candidate for anticancer drug development.
Antiparasitic Activity: Derivatives of the compound have been investigated for their antiparasitic activity against pathogens such as Trypanosoma and Leishmania species.
Mechanism of Action
The mechanism of action of 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one varies depending on its application:
Antibacterial Activity: The compound interacts with bacterial proteins, disrupting their function and inhibiting bacterial growth.
Catalysis: As a catalyst, the compound facilitates chemical reactions by lowering the activation energy and stabilizing transition states.
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
DNA Binding and Cytotoxicity: The compound binds to DNA, interfering with replication and transcription processes, leading to cell death.
Antiparasitic Activity: The compound targets specific enzymes and proteins in parasites, disrupting their metabolic processes and leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares structural similarities with 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one, with a methyl group on the pyrazole ring.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: This compound has two pyrazole rings and a phenyl group, differing from the morpholino group in this compound.
Uniqueness
This compound is unique due to its combination of the morpholino and pyrazolyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in antibacterial activity, catalysis, corrosion inhibition, DNA binding, and antiparasitic activity.
Properties
IUPAC Name |
1-morpholin-4-yl-2-pyrazol-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-9(13-4-2-3-11-13)10(14)12-5-7-15-8-6-12/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPIMWBDAHYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.